molecular formula C15H13N3O3S2 B2390438 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 854002-61-2

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2390438
CAS No.: 854002-61-2
M. Wt: 347.41
InChI Key: XYEZQKRNHXYQLM-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
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Biological Activity

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that integrates benzimidazole derivatives with thiazolidine moieties. The structural characteristics include a benzimidazole ring, which is known for its pharmacological properties, linked to a thiazolidine derivative. This unique structure may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of benzimidazole, including the title compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, indicating strong anticancer activity .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound 6c7.82HepG2
Compound 6h10.21MCF-7
Compound 6i21.48HCT-116

These findings suggest that the compound can induce apoptosis in cancer cells, primarily through mechanisms involving cell cycle arrest and modulation of apoptotic pathways, such as upregulation of caspase-3 and Bax while downregulating Bcl-2 .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, structural analogs have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • Kinase Inhibition : The compound has been identified as a multi-targeted kinase inhibitor, impacting key signaling pathways involved in cancer progression.
  • Apoptosis Induction : It triggers apoptosis through intrinsic and extrinsic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound effectively halts cell cycle progression at specific checkpoints, particularly in cancer cells.

Case Studies

Several case studies have documented the efficacy of related benzimidazole compounds in clinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with a benzimidazole derivative led to a significant reduction in cell viability and induction of apoptosis in HepG2 liver cancer cells .
  • Antimicrobial Efficacy : Another investigation reported that benzimidazole derivatives exhibited potent antifungal activity against Candida species, showcasing their potential application in treating fungal infections .

Properties

IUPAC Name

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-10(14(20)21)18-13(19)11(23-15(18)22)7-12-16-8-5-3-4-6-9(8)17-12/h3-7,10,19H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKXTYTXUZTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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